4-(4-Nitrophenyl)sulfinylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfinylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c13-9-1-5-11(6-2-9)18(17)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRBPRDVGWGKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277986 | |
| Record name | 4-(4-nitrophenyl)sulfinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-23-4 | |
| Record name | NSC5533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-nitrophenyl)sulfinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Derivatization of 4 4 Nitrophenyl Sulfinylaniline
Established Synthetic Pathways to 4-(4-Nitrophenyl)sulfinylaniline
The traditional routes to this compound rely on well-established chemical reactions, primarily involving the reaction of an aniline (B41778) derivative with a sulfinylating agent.
Precursor Synthesis and Strategic Functionalization
The primary precursor for the synthesis of this compound is 4-nitroaniline (B120555). wikipedia.org This bright yellow crystalline powder is produced industrially by the amination of 4-nitrochlorobenzene. wikipedia.org For laboratory-scale synthesis, 4-nitroaniline can be prepared from aniline. This process requires a strategic protection of the amino group, typically via acetylation, to prevent its protonation which would direct the subsequent nitration to the meta position. Following the electrophilic aromatic substitution to introduce the nitro group para to the acetylated amino group, a deprotection step is necessary to yield 4-nitroaniline. wikipedia.org This multi-step process, while effective, underscores the importance of strategic functionalization in achieving the desired precursor.
Another key precursor is thionyl chloride (SOCl₂), which serves as the sulfinylating agent. The reactivity of thionyl chloride necessitates careful handling and control of reaction conditions to ensure selective sulfinylation of the amino group of 4-nitroaniline.
Direct and Indirect Sulfinylation Reaction Protocols
The most common method for the synthesis of N-sulfinylanilines is the direct reaction of the corresponding aniline with thionyl chloride. In the case of this compound, 4-nitroaniline is treated with thionyl chloride, often in an inert solvent like benzene (B151609) or toluene (B28343). The reaction typically proceeds at reflux temperature to drive the reaction to completion. An excess of thionyl chloride is often used to ensure full conversion of the aniline. The reaction produces hydrogen chloride as a byproduct, which may need to be neutralized or removed to prevent unwanted side reactions.
Indirect methods, while less common for simple N-sulfinylanilines, can also be employed. These might involve the use of other sulfinylating agents, such as sulfur monoxide surrogates or the reaction of N-silylated anilines with thionyl chloride. However, for the synthesis of this compound, the direct method remains the most straightforward and widely used protocol.
The reaction can be represented as follows:
H₂NC₆H₄NO₂ + SOCl₂ → O=S=NC₆H₄NO₂ + 2HCl
This reaction is an acid-catalyzed hydrolysis when starting from 4-nitroacetanilide to generate the 4-nitroaniline precursor. youtube.com The aniline, once formed, can react with acid, forming a salt, which is then basified to regenerate the free aniline for subsequent reactions. youtube.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include:
Solvent: The choice of solvent can influence the reaction rate and the solubility of reactants and products. Aromatic hydrocarbons like benzene and toluene are common choices.
Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of the product.
Stoichiometry: The molar ratio of 4-nitroaniline to thionyl chloride is a critical factor. An excess of thionyl chloride is generally used to drive the reaction forward, but this can also lead to the formation of byproducts.
Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial.
Table 1: Reaction Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Effect on Yield/Selectivity |
|---|---|---|---|
| Solvent | Benzene | Toluene | Toluene is often preferred due to its higher boiling point, allowing for higher reaction temperatures and potentially faster reaction rates. |
| Temperature | Room Temperature | Reflux | Refluxing is generally necessary to achieve a reasonable reaction rate and drive the reaction to completion. |
| Base | None | Pyridine (B92270) | The addition of pyridine can neutralize the HCl byproduct, preventing side reactions and potentially increasing the yield. |
| Thionyl Chloride | 1.1 equivalents | 2.0 equivalents | A larger excess of thionyl chloride can lead to a higher conversion rate but may also increase the formation of impurities. |
Advanced and Sustainable Synthetic Approaches for this compound
In line with the growing importance of sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of N-sulfinylanilines.
Catalytic Strategies in Sulfinylaniline Synthesis
While the direct reaction with thionyl chloride is effective, it generates stoichiometric amounts of HCl as a byproduct. Catalytic methods offer a more atom-economical alternative. Research in the broader field of sulfinylimine and sulfilimine synthesis points towards the potential of catalytic approaches. rsc.orgnih.gov For instance, transition metal catalysts, particularly those based on rhodium, have been successfully employed in the synthesis of related sulfur-containing compounds. nih.gov These catalysts can facilitate the reaction under milder conditions and with higher selectivity. The development of N-heterocyclic carbene (NHC) catalysts has also opened new avenues for the synthesis of complex nitrogen-containing heterocycles, with potential applications in sulfinylaniline synthesis. nih.gov
The catalytic cycle often involves the formation of a metal-carbene or a related reactive intermediate that then reacts with the sulfur and nitrogen-containing substrates. nih.gov While specific catalytic systems for the direct synthesis of this compound are still under development, the principles established in related fields provide a strong foundation for future research. The use of catalysis aligns with the principles of green chemistry by reducing waste and improving reaction efficiency. epa.gov
Principles of Green Chemistry Applied to this compound Production
The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. wjarr.comresearchgate.net The application of these principles to the synthesis of this compound can be considered from several perspectives:
Prevention of Waste: The ideal synthesis would produce no waste. Catalytic methods, by their nature, contribute to waste reduction by minimizing the use of stoichiometric reagents. epa.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The direct reaction with thionyl chloride has a lower atom economy due to the formation of HCl. Catalytic alternatives could significantly improve this.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents like benzene should be avoided. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. wjarr.com Research into solvent-free reaction conditions is also a key area of interest. researchgate.net
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. epa.gov The development of highly active catalysts could enable the synthesis of this compound under milder conditions.
Use of Renewable Feedstocks: While the current synthesis relies on petroleum-derived precursors, future research could explore the use of bio-based starting materials. epa.gov
Table 2: Green Chemistry Approaches
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Waste Prevention | Development of catalytic methods to avoid stoichiometric byproducts like HCl. |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. |
| Safer Solvents | Replacing hazardous solvents like benzene with greener alternatives or exploring solvent-free conditions. |
| Energy Efficiency | Utilizing highly active catalysts to enable reactions at lower temperatures and pressures. |
Regio- and Chemoselective Derivatization Strategies of this compound
The presence of electronically distinct functional groups within 4-((4-nitrophenyl)sulfinyl)aniline allows for targeted chemical transformations. The electron-withdrawing nature of the nitro and sulfinyl groups deactivates their respective aromatic rings towards electrophilic substitution while activating them for nucleophilic aromatic substitution. Conversely, the electron-donating amino group activates its host ring for electrophilic attack and provides a nucleophilic center for various functionalizations.
The primary and most significant transformation of the nitrophenyl moiety is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitrophenyl group into an electron-donating aminophenyl group. This reaction opens up a vast array of subsequent derivatization possibilities, such as diazotization and amide bond formation. The reduction can be achieved under various conditions, allowing for selectivity in the presence of other sensitive functional groups.
Table 1: Selected Reagents for the Reduction of the Nitro Group
| Reagent/System | Typical Conditions | Comments |
| H₂/Pd-C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure. | A common and clean catalytic hydrogenation method. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux. | A classical method for selective nitro group reduction. |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol mixture, reflux. | An inexpensive and effective industrial-scale method. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, room temperature. | A mild reducing agent often used for sensitive substrates. |
The resulting diamino compound, 4-((4-aminophenyl)sulfinyl)aniline, is a valuable synthon for building symmetrical or unsymmetrical derivatives at both nitrogen centers.
The sulfinyl group is a key functional handle that can be readily transformed, primarily through oxidation or reduction. These transformations modulate the oxidation state of the sulfur atom, which in turn influences the geometry and electronic character of the entire molecule.
Oxidation to Sulfone: The sulfinyl group can be oxidized to the corresponding sulfonyl group, yielding 4-((4-nitrophenyl)sulfonyl)aniline. pharmaffiliates.com This transformation is typically accomplished using common oxidizing agents. The resulting sulfone is generally more stable and possesses a different electronic profile than the parent sulfoxide (B87167).
Reduction to Sulfide (B99878): Conversely, the sulfinyl group can be reduced to a sulfide (thioether), which provides another avenue for functionalization, such as S-alkylation to form sulfonium (B1226848) salts.
Table 2: Common Transformations of the Sulfinyl Group
| Transformation | Reagent | Product |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 4-((4-Nitrophenyl)sulfonyl)aniline |
| Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 4-((4-Nitrophenyl)sulfonyl)aniline |
| Reduction | Trifluoroacetic anhydride/Sodium Iodide | 4-((4-Nitrophenyl)thio)aniline |
| Reduction | Phosphorus Trichloride (PCl₃) | 4-((4-Nitrophenyl)thio)aniline |
The amino group of the aniline moiety is a potent nucleophile and a primary site for a wide range of chemical modifications. pharmaffiliates.com These reactions are fundamental for incorporating the molecule into larger structures, such as polymers or pharmacologically active agents.
Key functionalization strategies include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amides.
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although over-alkylation can be a challenge.
Diazotization: Conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., in Sandmeyer or Schiemann reactions).
Imination: Condensation with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Table 3: Derivatization Reactions at the Aniline Nitrogen
| Reaction Type | Reagent(s) | Resulting Functional Group |
| N-Acylation | Acetyl Chloride, Pyridine | Amide (-NH-C(=O)CH₃) |
| N-Sulfonylation | Tosyl Chloride, Pyridine | Sulfonamide (-NH-SO₂-Tol) |
| N-Alkylation | Methyl Iodide, K₂CO₃ | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |
| Imination | Benzaldehyde, acid catalyst | Imine (-N=CH-Ph) |
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The functional groups present in 4-((4-nitrophenyl)sulfinylaniline make it a potential candidate for several MCRs. The aniline nitrogen can serve as the amine component in well-known MCRs.
While specific examples of MCRs incorporating the entire 4-((4-nitrophenyl)sulfinylaniline molecule are not extensively documented, its structural motifs are found in reactants for such processes. For instance, anilines are common inputs for the Mannich, Ugi, and Biginelli reactions. rwth-aachen.de The participation of 4-((4-nitrophenyl)sulfinylaniline in these reactions would depend on the specific reaction conditions and the compatibility of the sulfinyl and nitro functionalities. The potential to use this compound in MCRs remains an area for further synthetic exploration. rwth-aachen.derug.nl
Advanced Spectroscopic and Crystallographic Elucidation of 4 4 Nitrophenyl Sulfinylaniline Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemical and conformational details of molecules in solution. For derivatives and analogues of 4-(4-nitrophenyl)sulfinylaniline, ¹H and ¹³C NMR studies provide crucial information about the chemical environment of the protons and carbons, respectively.
In a study of a related sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan, ¹H NMR signals for the 4-nitrophenyl moiety were observed in the range of 7.77–8.09 ppm. nih.gov The N-H proton of the sulfonamide group was predicted to be around 4.32 ppm, though experimental values can vary depending on the solvent and environment. nih.gov For 5-(4-nitrophenyl)furan-2-carboxylic acid, the protons of the 4-nitrophenyl group appeared as doublets at 8.31 ppm and 8.04 ppm in DMSO-d₆. mdpi.com These chemical shifts are characteristic of the electron-withdrawing nature of the nitro group and the sulfinyl or sulfonyl bridge.
Conformational analysis of similar structures, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), reveals that the 4-nitrophenyl group can adopt different orientations. mdpi.com While DFT calculations might predict a quasi-equatorial position for the 4-nitrophenyl group, in the solid state, it can be found in a quasi-axial position, suggesting that intermolecular forces in the crystal lattice influence the molecular conformation. mdpi.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Compound | Solvent | Phenyl Protons (ppm) | Other Characteristic Protons (ppm) |
| ({4-nitrophenyl}sulfonyl)tryptophan nih.gov | - | 7.77-8.09 | N-H (sulfonamide): ~4.32 (predicted) |
| 5-(4-nitrophenyl)furan-2-carboxylic acid mdpi.com | DMSO-d₆ | 8.31 (d), 8.04 (d) | COOH: 13.35 (br s) |
Note: 'd' denotes a doublet and 'br s' denotes a broad singlet.
Vibrational Spectroscopy (FT-IR, Raman) for Intramolecular and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule, shedding light on intramolecular and intermolecular interactions.
For compounds containing the 4-nitrophenyl group, characteristic vibrational bands are observed. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. In a study of 4-nitrotoluene, these were assigned and analyzed. nih.gov Similarly, for 2,6-dibromo-4-nitroaniline, the effects of the nitro and amino substituents on the vibrational frequencies were investigated using FT-IR and FT-Raman spectroscopy, aided by DFT calculations. nih.gov
In the context of this compound, the S=O stretching frequency from the sulfinyl group would be a key diagnostic peak in the FT-IR and Raman spectra. The position of this band can be sensitive to the electronic environment and hydrogen bonding interactions. For instance, in the crystal structure of related sulfonamides, intermolecular hydrogen bonds involving the sulfonyl oxygen atoms are observed, which would influence the vibrational frequencies of these groups. nih.gov The analysis of these spectra, often in conjunction with computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes and an understanding of how molecules interact with each other in the solid state. nih.govnih.govresearchgate.net
Interactive Data Table: Key Vibrational Frequencies for Related Structures
| Compound | Technique | Functional Group | Wavenumber (cm⁻¹) | Reference |
| ({4-nitrophenyl}sulfonyl)tryptophan | IR | S-N stretch | 931 | nih.gov |
| Briarane Diterpenoid | IR | Ester C=O | 1736 | nih.gov |
| Briarane Diterpenoid | IR | γ-Lactone C=O | 1765 | nih.gov |
| Briarane Diterpenoid | IR | Hydroxy O-H | 3520 | nih.gov |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transition Analysis
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions within a molecule. The 4-nitrophenyl group is a strong chromophore, and its presence significantly influences the UV-Vis spectrum.
Studies on p-nitroaniline, a structurally related compound, show a characteristic charge-transfer (CT) band from the amino donor group to the nitro acceptor group. researchgate.net The position of this band is sensitive to the solvent polarity, often exhibiting a red shift (bathochromic shift) in more polar solvents. researchgate.net This solvatochromism indicates a larger dipole moment in the excited state compared to the ground state.
For this compound, similar electronic transitions are expected. The UV-Vis spectrum would likely be dominated by π → π* transitions within the aromatic rings and a charge-transfer transition involving the aniline (B41778) and nitrophenyl moieties, mediated by the sulfinyl bridge. The nature of the electronic transitions in 4-(2-nitrophenyl)-1,4-dihydropyridines has been shown to be influenced by electron transfer to the nitrobenzene (B124822) part of the molecule. researchgate.net
In some cases, the electronic absorption spectrum can be used to monitor reactions. For example, the reduction of 4-nitroaniline (B120555) can be followed by observing changes in its UV-Vis absorption spectrum. researchgate.net
Interactive Data Table: UV-Vis Absorption Maxima for Related Compounds
| Compound | Solvent/Conditions | λ_max (nm) | Transition Type |
| p-Nitroaniline researchgate.net | Various | Solvent-dependent | π → π* (Charge Transfer) |
| 4-Nitrophenol researchgate.net | Before NaBH₄ addition | ~317 | - |
| 4-Nitrophenol researchgate.net | After NaBH₄ addition | ~400 | Formation of 4-nitrophenolate |
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, molecular conformation, and crystal packing.
While a specific X-ray structure for this compound was not found in the provided search results, studies on closely related compounds offer significant insights. For instance, the crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals that the thiomorpholine (B91149) ring adopts a chair conformation with the 4-nitrophenyl group in a quasi-axial position. mdpi.com This solid-state conformation differs from the calculated lowest-energy conformation in the gas phase, highlighting the importance of intermolecular interactions in the crystal lattice. mdpi.com
In the crystal structure of a related di-substituted acetylene (B1199291), the nitro group is nearly co-planar with the benzene (B151609) ring. core.ac.uk The packing of this molecule is dominated by O-H···O hydrogen bonds, forming hexameric clusters. core.ac.uk For 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions are a key feature stabilizing the crystal structure, with a perpendicular distance of 3.7721 (8) Å between parallel ring planes. researchgate.net Similarly, in 4-(4-nitrophenyl)thiomorpholine, the solid-state structure is characterized by centrosymmetric dimers formed through weak C–H···O hydrogen bonds and face-to-face aromatic stacking. mdpi.com
Interactive Data Table: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 4-(4-Nitrophenyl)thiomorpholine mdpi.com | - | - | C–H···O hydrogen bonds, π–π stacking |
| 4-(4-Nitrophenyl)morpholine researchgate.net | - | - | π–π stacking |
| Di-substituted acetylene with 4-nitrobenzene group core.ac.uk | - | - | O–H···O hydrogen bonds, C–H···O interactions |
| ({4-nitrophenyl}sulfonyl)tryptophan nih.gov | Monoclinic | P2₁ | O-H⋯O and N-H⋯O hydrogen bonds |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid mdpi.com | - | - | H-bonds, π-π stacking |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration (if applicable to chiral derivatives)
Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for studying chiral molecules. Since the sulfoxide (B87167) group in this compound is a stereocenter, this compound can exist as a pair of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules.
This technique is instrumental in determining the enantiomeric excess (ee) and the absolute configuration of chiral compounds. The absolute configuration of chiral fullerenes and their derivatives has been assigned by comparing experimental CD spectra with theoretically calculated spectra. rsc.org A similar approach could be applied to this compound and its chiral derivatives.
For instance, the absolute configuration of enantiomers of 4-nitropropranolol and 7-nitropropranolol was determined by derivatizing them with a chiral agent, (R)- and (S)-α-methoxyphenylacetic acid (MPA), and then analyzing the resulting diastereomers using NMR, a method known as Riguera's method. mdpi.comnih.gov While this is an NMR-based method, the initial separation of enantiomers often relies on chiral HPLC, and their distinct chiroptical properties are the basis for this separation. mdpi.comnih.gov
Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, is another powerful technique. It has been used to determine the absolute configuration of complex natural products like briarane diterpenoids by comparing experimental VCD spectra with those calculated for different stereoisomers. nih.gov This combined experimental and computational approach provides a high level of confidence in the assignment of absolute configuration. nih.gov
Should chiral derivatives of this compound be synthesized, CD and VCD spectroscopy would be indispensable tools for their stereochemical characterization.
Computational and Theoretical Investigations of 4 4 Nitrophenyl Sulfinylaniline
Quantum Chemical Calculations of Electronic Structure and Bonding
Density Functional Theory (DFT) Approaches for Ground State Properties
Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecules like 4-(4-nitrophenyl)sulfinylaniline due to its favorable balance of accuracy and computational cost. DFT calculations are frequently performed to optimize the molecular geometry, providing precise information on bond lengths and angles.
For analogous compounds, such as N-(4-nitrophenyl)acrylamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the optimized geometric structure. mdpi.com Similar calculations for this compound would elucidate the planarity of the phenyl rings and the geometry of the sulfinyl bridge.
Key ground state properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For a series of related pyrazole (B372694) derivatives, DFT calculations have shown how substituents on the phenyl rings influence the HOMO-LUMO gap. nih.gov
Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Nitrophenyl Compound
| Property | Calculated Value |
| HOMO Energy | -4.21 eV |
| LUMO Energy | -2.50 eV |
| HOMO-LUMO Gap (ΔEg) | 1.71 eV |
| Dipole Moment | 5.18 D |
Note: The values in this table are illustrative and based on data for a related nitrophenyl derivative nih.gov. Specific values for this compound would require dedicated calculations.
Ab Initio Methods for High-Level Electronic Structure Analysis
For a more rigorous analysis of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electron correlation effects. These high-level calculations can be used to refine the understanding of the electronic distribution and bonding in this compound, particularly the nature of the nitrogen-sulfur bond in the sulfinyl group.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules like this compound over time. By simulating the atomic motions, MD can reveal the preferred three-dimensional structures and the dynamics of their interconversion.
MD simulations typically involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms using a force field. The trajectories generated from these simulations provide insights into the molecule's flexibility, particularly the rotation around the single bonds connecting the phenyl rings to the sulfinyl group. Recent studies on other complex organic molecules have utilized MD simulations to understand their conformational dynamism, which is crucial for their biological or material function. nih.gov For this compound, MD simulations could identify the most stable conformers and the energy barriers between them.
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
For instance, Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net By calculating the electronic excitation energies and oscillator strengths, TD-DFT can help to interpret the observed absorption bands. For this compound, this would involve identifying the transitions responsible for its characteristic color, likely involving charge transfer from the aniline (B41778) moiety to the nitrophenyl group.
Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can confirm the molecular structure and the nature of its chemical bonds. For a related compound, 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide (B78521) inner salt, DFT calculations at the B3LYP/6-311G(d,p) level have shown good agreement with experimental FT-IR spectra. sapub.org
Computational Descriptors for Reactivity and Interaction Mechanisms
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ2 / (2η).
Studies on similar molecules, such as N-(4-nitrophenyl)acrylamide, have utilized these descriptors to understand their reactivity and potential toxicity. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors for a Nitrophenyl Derivative
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 4.21 |
| Electron Affinity (A) | -ELUMO | 2.50 |
| Chemical Hardness (η) | (I - A) / 2 | 0.855 |
| Electronegativity (χ) | (I + A) / 2 | 3.355 |
| Electrophilicity Index (ω) | χ2 / (2η) | 6.57 |
Note: The values are derived from the illustrative data in Table 1 and are based on approximations. Specific values for this compound would require dedicated calculations.
Solvent Effects and Intermolecular Interactions through Computational Models
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects to provide a more realistic understanding of the molecule's behavior in solution.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used in conjunction with DFT calculations to study how the solvent affects the electronic structure and properties of the solute. researchgate.net
Explicit solvent models, used in Molecular Dynamics simulations, involve surrounding the solute molecule with a number of individual solvent molecules. This method allows for the study of specific intermolecular interactions, such as hydrogen bonding, between the solute and the solvent.
For instance, studies on the solvolysis of p-nitrophenyl chloroformate have employed the extended Grunwald-Winstein equation to analyze solvent effects on reaction rates, demonstrating the importance of both solvent nucleophilicity and ionizing power. mdpi.com Similar approaches could be used to understand the reactivity of this compound in different solvents.
Reactivity, Reaction Mechanisms, and Catalytic Role of 4 4 Nitrophenyl Sulfinylaniline
Electrophilic and Nucleophilic Reactions Involving the Sulfinyl Group
The sulfinyl group (-S=O) is the central reactive site for various transformations. The sulfur atom is electrophilic due to the polarization of the S=O and S-N bonds, making it susceptible to attack by nucleophiles.
Electrophilic Nature of the Sulfinyl Group: The sulfur atom in the N-sulfinylamine moiety is electron-deficient and readily reacts with nucleophiles. Nucleophilic addition/elimination reactions have been observed with a variety of nucleophiles, including amines, azides, and alkoxides. For instance, the reaction of N-sulfinyl compounds with amines can lead to the formation of sulfur diimides.
Nucleophilic Attack on Sulfur: β-Sulfinyl esters can be induced by a base to generate sulfenate anions (RSO⁻) in situ. These anions are potent nucleophiles that can react with various electrophiles to form new sulfoxides and related sulfur-containing compounds. This reactivity highlights the ability of the sulfinyl group to participate in reactions as a precursor to a nucleophilic species after initial activation.
Reactivity Profiles of the Nitrophenyl Ring in Derivatization
The reactivity of the two aromatic rings in 4-(4-Nitrophenyl)sulfinylaniline is significantly different due to their substituents.
The Nitrophenyl Ring: The nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group (-NO₂). However, this same property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com The nitro group can effectively stabilize the negative charge of the Meisenheimer complex intermediate, which forms when a nucleophile attacks the ring. wikipedia.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, nucleophilic attack could potentially displace the sulfinyl-aniline group, although this would require harsh conditions. More commonly, if another leaving group were present on the nitrophenyl ring, it would be readily displaced by nucleophiles.
The Aniline (B41778) Ring: Conversely, the aniline ring is activated towards electrophilic aromatic substitution . The nitrogen atom, despite being part of the sulfinylamine group, can still donate electron density into this ring, directing incoming electrophiles to the ortho and para positions. byjus.com However, the electron-withdrawing character of the N=S=O group diminishes the activating effect of the nitrogen lone pair compared to a simple aniline. Furthermore, under strongly acidic conditions used for some electrophilic substitutions (like nitration), the aniline nitrogen can be protonated, which would convert it into a strongly deactivating, meta-directing group. youtube.com
The table below summarizes the contrasting reactivity of the two aromatic rings.
| Ring | Dominant Reactivity | Influence of Substituent | Preferred Position of Attack |
| Nitrophenyl Ring | Nucleophilic Aromatic Substitution (SNAr) | -NO₂ group is strongly activating | ortho, para to the nitro group |
| Aniline Ring | Electrophilic Aromatic Substitution (EAS) | -NH-SO-Ar group is moderately activating | ortho, para to the amino group |
Proton Transfer and Acid-Base Behavior of the Aniline Nitrogen
The basicity of the aniline nitrogen in this compound is significantly reduced compared to aniline or even nitroanilines. masterorganicchemistry.comlibretexts.org This is due to a combination of factors:
Resonance Delocalization: The lone pair of electrons on the aniline nitrogen is delocalized into the attached phenyl ring, which is a characteristic feature of all anilines that reduces their basicity compared to aliphatic amines. masterorganicchemistry.com
Electron-Withdrawing Sulfinyl Group: The adjacent sulfinyl group (-S=O) is electron-withdrawing, further pulling electron density away from the nitrogen atom and making the lone pair less available to accept a proton.
Electron-Withdrawing Nitrophenyl Group: The remote 4-nitrophenyl group also exerts a strong electron-withdrawing effect through the sulfinyl bridge, further decreasing the electron density on the aniline nitrogen.
The pKₐ of the conjugate acid of an amine is a measure of its basicity (a lower pKₐ indicates a weaker base). For comparison, the pKₐ of the anilinium ion is ~4.6, while that of the p-nitroanilinium ion is ~1.0. vaia.com Given the additional electron-withdrawing power of the N-sulfinyl moiety, the pKₐ for the conjugate acid of this compound is expected to be even lower, rendering it a very weak base.
| Compound | pKₐ of Conjugate Acid | Basicity |
| Cyclohexylamine | ~11.2 | Strong |
| Aniline | 4.6 | Weak |
| m-Nitroaniline | 2.5 | Very Weak |
| p-Nitroaniline | 1.0 | Very Weak |
| This compound | < 1.0 (Estimated) | Extremely Weak |
Detailed Mechanistic Pathways of Key Chemical Transformations
This compound participates in several key transformations, most notably cycloaddition reactions.
Diels-Alder Reaction: N-sulfinylanilines can function as heterodienes in [4+2] Diels-Alder cycloadditions. pageplace.dewikipedia.org The diene system is composed of the N=S bond and two carbons of the aniline ring (S=N–C¹=C²). The reaction typically occurs with electron-rich dienophiles like norbornene. researchgate.net The mechanism is believed to be a concerted pericyclic process, proceeding through a single, cyclic transition state. wikipedia.org The regioselectivity is influenced by the electronic properties of substituents on the aniline ring. For N-sulfinylanilines with electron-withdrawing groups like the nitro group, the reaction rate is generally enhanced compared to those with electron-donating groups. pageplace.de The reaction results in the formation of a dihydrothiazine oxide ring system. pageplace.de
Desulfurdioxidative N-N Coupling: A notable reaction is the metal-free N-N coupling with N-arylhydroxylamines. nih.govresearchgate.net This transformation provides a route to unsymmetrical hydrazines. Computational studies suggest a detailed mechanistic pathway:
Initial Adduct Formation: The N-arylhydroxylamine attacks the electrophilic sulfur atom of the N-sulfinylaniline to form an O-sulfenylated arylhydroxylamine intermediate.
Retro-[2π+2σ] Cycloaddition: This intermediate undergoes a retro-cycloaddition. This is proposed to occur via a stepwise diradical mechanism rather than a concerted process.
N-N Bond Formation and SO₂ Extrusion: This step leads to the formation of the new N-N bond and the release of sulfur dioxide (SO₂), driving the reaction forward to yield the final hydrazine (B178648) product. nih.govresearchgate.net
This reaction is highly efficient and demonstrates excellent functional group tolerance. researchgate.net
Role of this compound and its Derivatives in Catalysis
While this compound itself is not typically a catalyst, the N-sulfinyl functional group is a key component in the design of ligands and organocatalysts.
Ligand Applications: N-sulfinylanilines and related sulfinylamines serve as ligands in organometallic chemistry. wikipedia.org The sulfur and nitrogen atoms can coordinate to metal centers, influencing the electronic properties and reactivity of the metal complex. These complexes can then be used to catalyze a variety of organic transformations.
Organocatalysis and Chiral Auxiliaries: The related class of compounds, chiral N-sulfinylimines (or simply sulfinimines), are widely used in asymmetric synthesis. The sulfinyl group acts as a powerful chiral auxiliary. For instance, in aza-Diels-Alder reactions, optically active sulfinimines react with dienes, often catalyzed by a Lewis acid, to produce enantiomerically enriched nitrogen-containing heterocycles. byjus.com The stereochemical outcome is controlled by the chiral sulfinyl group, which can be removed after the reaction. Derivatives of this compound, if made chiral, could potentially be used in similar applications, with the electronic properties of the nitrophenyl group modulating reactivity.
Recent research has also explored the use of N-sulfinylanilines in metal-free coupling reactions, which falls under the broad umbrella of organocatalysis. The desulfurdioxidative N-N coupling is an example where the reactants themselves, through their inherent reactivity, facilitate the transformation without the need for a metal catalyst. nih.govresearchgate.net
Advanced Characterization and Functional Material Science Perspectives for 4 4 Nitrophenyl Sulfinylaniline
The bifunctional nature of 4-(4-nitrophenyl)sulfinylaniline, incorporating an electron-donating aniline (B41778) moiety and an electron-withdrawing nitrophenyl group linked by a polar sulfinyl bridge, makes it a compound of significant interest from a material science perspective. Its unique electronic and structural characteristics suggest potential for a range of advanced applications. This section explores its theoretical and extrapolated properties in thermal stability, electrochemistry, photophysics, and its potential use in optoelectronic and sensor technologies.
Environmental Photochemistry and Abiotic Degradation Pathways of 4 4 Nitrophenyl Sulfinylaniline
Photolytic Degradation Mechanisms under Simulated Environmental Conditions
The photolytic degradation of 4-(4-Nitrophenyl)sulfinylaniline in the environment is anticipated to be a significant transformation pathway, driven by the absorption of solar radiation. The presence of two aromatic rings, one substituted with a strong electron-withdrawing nitro group and the other with an electron-donating amino group, suggests a complex photochemical behavior.
The photodegradation of nitroaromatic compounds, such as nitrobenzene (B124822), in aqueous solutions is known to proceed via reactions with photochemically generated hydroxyl radicals (•OH). nih.gov This process often leads to the formation of nitrophenols. For instance, the UV/H2O2 treatment of nitrobenzene yields p-nitrophenol, m-nitrophenol, and o-nitrophenol. nih.gov Further oxidation can result in the formation of nitrohydroquinone, nitrocatechol, and eventually ring cleavage products like formic acid, glyoxylic acid, and oxalic acid. nih.gov The photolysis of nitroaromatic compounds in aqueous solution is generally a slow process but is significantly accelerated by the presence of substances that promote the formation of hydroxyl radicals. nih.gov
Simultaneously, the aniline (B41778) moiety is also susceptible to photolytic degradation. In the atmosphere, aniline degrades by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of just two hours. dcceew.gov.au The degradation products of aniline are diverse and can include nitrosamines, nitrobenzene, phenol, nitrophenols, and nitrosobenzene. dcceew.gov.au
For this compound, it is plausible that photolytic degradation would initiate at both the nitro-substituted ring and the aniline ring. This could lead to hydroxylation of either ring, forming phenolic and aminophenolic derivatives. Another potential pathway is the photo-oxidation of the sulfoxide (B87167) group to a sulfone, or its reduction to a sulfide (B99878), although the former is more likely under oxidative environmental conditions. The cleavage of the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds is also a probable outcome, leading to the formation of separate aromatic compounds derived from the original molecule.
Oxidative and Reductive Transformation Pathways
Abiotic degradation of this compound is not limited to photolysis; oxidative and reductive transformations in soil and water are also critical in determining its environmental fate. These processes are largely governed by the redox conditions of the surrounding environment.
Oxidative Pathways:
In aerobic environments, oxidative degradation is expected to be a primary transformation route. The aniline moiety is particularly susceptible to oxidation. Chemical oxidation of aniline can yield a variety of products, including nitrobenzene and benzoquinones. openaccessjournals.com The presence of strong oxidizing agents, which can be naturally occurring or from anthropogenic sources, would facilitate these transformations. The sulfoxide group represents an intermediate oxidation state for sulfur and can be readily oxidized to the corresponding sulfone, 4-(4-Nitrophenyl)sulfonylaniline. This oxidation is a common reaction for sulfoxides. wikipedia.org
Reductive Pathways:
Under anaerobic or anoxic conditions, such as in certain soil layers or sediments, reductive pathways become dominant. The nitroaromatic group is highly susceptible to reduction. The nitro group (-NO2) can be sequentially reduced to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally an amino group (-NH2). nih.gov Therefore, a likely reductive transformation product of this compound is 4-(4-Aminophenyl)sulfinylaniline. Studies on nitrobenzene have shown that it can be effectively reduced to aniline in the presence of zero-valent iron (ZVI), a condition that can be analogous to certain anoxic environmental settings. acs.orgnih.gov
The sulfoxide group can also be reduced back to a sulfide. This deoxygenation is a known reaction, though it typically requires specific catalysts or biological activity. wikipedia.org
Characterization of Abiotic Transformation Products
The table below summarizes the potential abiotic transformation products based on the degradation of analogous compounds.
| Parent Compound/Functional Group | Degradation Pathway | Potential Transformation Products of this compound | Reference |
| Nitrobenzene | Photodegradation (Oxidative) | 4-(4-Nitrophenyl)sulfinyl-2-aminophenol, 4-(4-Nitrophenyl)sulfinyl-4-aminophenol, Nitrohydroquinone derivatives | nih.gov |
| Reductive | 4-(4-Aminophenyl)sulfinylaniline | acs.orgnih.gov | |
| Aniline | Photodegradation (Oxidative) | 4-Nitrobenzenesulfinic acid and Nitrosobenzene, Phenol derivatives | dcceew.gov.au |
| Chemical Oxidation | 4-(4-Nitrophenyl)sulfonylbenzene, Benzoquinone derivatives | openaccessjournals.com | |
| Diphenyl sulfoxide | Oxidation | 4-(4-Nitrophenyl)sulfonylaniline | wikipedia.org |
| Reduction | 4-(4-Nitrophenyl)thioaniline | wikipedia.org | |
| Molecule as a whole | Cleavage | 4-Nitrobenzenesulfinic acid, Aniline, 4-Nitrophenol, Sulfanilic acid | dcceew.gov.auwikipedia.org |
It is important to note that the formation of these products is highly dependent on environmental conditions such as pH, temperature, the presence of dissolved organic matter, and the availability of oxidizing or reducing agents. For example, the degradation of nitrobenzene is significantly influenced by pH and the presence of iron oxides. acs.org The complex interplay of these factors will ultimately determine the distribution and persistence of this compound and its transformation products in the environment.
Future Research Directions and Emerging Avenues for 4 4 Nitrophenyl Sulfinylaniline Studies
Development of Innovative Synthetic Methodologies and Scalable Production
The future of 4-(4-Nitrophenyl)sulfinylaniline and its derivatives is intrinsically linked to the development of efficient and scalable synthetic protocols. Traditional methods for creating related N-sulfinylanilines often involve the reaction of an aniline (B41778) with thionyl chloride wikipedia.org. However, these approaches can present challenges in terms of substrate scope, functional group tolerance, and scalability.
Future research will likely focus on catalyst-driven, milder, and more efficient synthetic routes. The exploration of transition-metal-catalyzed cross-coupling reactions could provide novel pathways to construct the core structure of this compound. Furthermore, the principles of green chemistry, such as the use of environmentally benign solvents and reagents, and energy-efficient reaction conditions (e.g., microwave or flow chemistry), will be pivotal.
A significant hurdle for the broader application of this compound is the transition from laboratory-scale synthesis to industrial production. Continuous flow chemistry offers a promising solution for scalable production, as demonstrated in the synthesis of related aryl sulfonyl chlorides mdpi.com. This methodology can offer enhanced safety, improved product consistency, and higher yields mdpi.com. Future investigations should aim to adapt and optimize continuous flow processes for the synthesis of this compound, a critical step for its potential commercialization.
| Parameter | Traditional Batch Synthesis | Future Flow Chemistry Synthesis |
| Scalability | Often challenging | More readily scalable |
| Safety | Potential for thermal runaway | Improved heat and mass transfer, enhanced safety |
| Consistency | Batch-to-batch variability | High consistency and reproducibility |
| Efficiency | Can be lower | Often higher space-time yields |
Advanced Applications in Novel Functional Materials and Devices
The unique molecular architecture of this compound, which incorporates a nitro group (an electron-withdrawing moiety), an aniline group (an electron-donating moiety), and a chiral sulfinyl linker, suggests its potential as a building block for novel functional materials. While direct applications are still in the exploratory phase, the properties of its constituent parts can guide future research.
The presence of both electron-donating and electron-withdrawing groups suggests potential applications in nonlinear optics (NLO). Molecules with such push-pull electronic systems can exhibit large second-order NLO responses, making them candidates for use in electro-optic devices. Future work could involve the synthesis of polymers or dendrimers incorporating the this compound moiety to amplify these properties.
Furthermore, the sulfur-nitrogen linkage and the aromatic rings could be exploited in the design of novel organic semiconductors or sensors. The ability of the sulfinyl group to coordinate with metal ions could be harnessed to create chemosensors for environmental or biological monitoring. Research into thin-film deposition and device fabrication will be crucial to realize these applications.
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new applications. The compound can participate in a variety of reactions, including nucleophilic aromatic substitution, cycloadditions, and reactions involving the sulfinyl group.
Computational chemistry is poised to play a significant role in unraveling these complex reaction pathways. Density Functional Theory (DFT) calculations, for instance, can be employed to model reaction profiles, identify transition states, and characterize reactive intermediates researchgate.netmdpi.com. Such studies can provide insights that are often difficult to obtain through experimental means alone. For example, computational modeling has been used to study the reaction mechanism of 4-methyl aniline with hydroxyl radicals, providing valuable data on reaction kinetics and product formation mdpi.com.
Future experimental work should focus on trapping and characterizing reaction intermediates using advanced spectroscopic techniques, such as time-resolved spectroscopy. Kinetic studies under various conditions will also be essential to build a comprehensive mechanistic picture researchgate.net.
Integration with Artificial Intelligence and Machine Learning for Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a molecule like this compound, where extensive experimental data may be lacking, AI and ML can serve as powerful predictive tools.
Machine learning models can be trained on existing databases of compounds with similar structural features to predict a wide range of properties for this compound, including its physicochemical characteristics, toxicity, and potential biological activities. For instance, ML algorithms have been successfully used to predict the catalytic performance of nitrophenol compounds in environmental remediation and to assess the mutagenicity of nitroaromatic compounds nih.govresearchgate.netresearchgate.net. These approaches can significantly accelerate the screening process for potential applications.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to correlate the structural features of this compound and its derivatives with their functional properties researchgate.net. This will enable the in silico design of new molecules with optimized characteristics.
| AI/ML Application | Predicted Property for this compound | Potential Impact |
| Property Prediction | Solubility, melting point, spectral characteristics | Faster material characterization |
| Toxicity Assessment | Mutagenicity, cytotoxicity | Early-stage safety evaluation |
| Activity Screening | Potential as an anticancer agent, catalytic activity | Identification of new application areas |
| QSAR Modeling | Structure-activity relationships | Guidance for rational molecular design |
Exploration of New Chemical Space through Rational Design
The structure of this compound serves as an excellent scaffold for the rational design of new molecules with tailored properties. By systematically modifying its structure, a vast new chemical space can be explored for a variety of applications, from medicinal chemistry to materials science.
For example, the aniline and nitrophenyl rings can be further functionalized with different substituents to fine-tune the electronic and steric properties of the molecule. This approach is commonly used in drug discovery, as seen in the design of novel EGFR inhibitors based on anilino-containing scaffolds researchgate.net. The reduction of the nitro group to an amine would yield a diamine, a versatile building block for polymers and other materials mdpi.com.
Computational design tools, including molecular docking and pharmacophore modeling, can guide the synthesis of new derivatives with enhanced activity for a specific biological target mdpi.comekb.eg. This rational, hypothesis-driven approach is more efficient than traditional high-throughput screening. The exploration of this new chemical space, guided by computational predictions and innovative synthetic chemistry, holds the key to unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 4-(4-nitrophenyl)sulfinylaniline, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, derivatives with nitrophenyl groups are synthesized using palladium-catalyzed cross-coupling or direct sulfinylation of aniline precursors . To optimize purity:
- Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) for separation.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.
- Recrystallize from ethanol/water mixtures to remove unreacted precursors.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. How should this compound be safely handled and stored?
- Handling: Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation by working in a fume hood with mechanical ventilation .
- Storage: Keep in amber glass vials at 10–25°C, away from oxidizing agents (e.g., peroxides) and moisture. Use desiccants in storage containers .
- Emergency measures: For skin contact, wash with 10% sodium bicarbonate solution; for eye exposure, rinse with saline for 15 minutes .
Q. What spectroscopic techniques are recommended for structural confirmation?
Q. How is this compound utilized in enzymatic assays?
It serves as a chromogenic substrate in lipase activity assays. For example:
- Dissolve in DMSO (10 mM stock).
- Add to a reaction buffer (pH 7.4) with the enzyme.
- Monitor hydrolysis via UV-Vis at 400 nm (ε = 16,500 M⁻¹cm⁻¹ for p-nitrophenoxide release) .
Advanced Research Questions
Q. How can reaction yields be improved in nitrophenyl-containing syntheses?
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfinylation efficiency compared to water, which may promote hydrolysis byproducts .
- Catalyst screening: Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling (yields >70%) .
- Temperature control: Maintain 60–80°C for sulfinylation to minimize side reactions .
Q. How to resolve contradictions in spectroscopic data for nitrophenyl derivatives?
- Case example: If unexpected peaks appear in NMR, check for:
Q. What methodologies are effective for analyzing degradation products under oxidative conditions?
- Ozonolysis studies:
- React 4-(4-nitrophenyl)morpholine with ozone in dichloromethane at -20°C.
- Monitor by LC-MS for intermediates like 4-nitrophenyl ketones .
- Use radical scavengers (e.g., BHT) to suppress hydroxyl radical side reactions .
- GC-MS: Identify volatile degradation byproducts (e.g., nitrobenzene derivatives) .
Q. How to design experiments to assess biological activity (e.g., enzyme inhibition)?
Q. How to address low reproducibility in sulfinylaniline-based reactions?
- Critical variables:
- Statistical design: Apply a Box-Behnken model to evaluate interactions between temperature, solvent, and catalyst loading .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
